Methyl 4-amino-2-ethoxy-5-nitrobenzoate
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Overview
Description
“Methyl 4-amino-2-ethoxy-5-nitrobenzoate” is a chemical compound with the molecular formula C10H12N2O5 . It is a derivative of benzoic acid, which is a common constituent in many different types of plants and serves a key role in the synthesis of many other organic substances .
Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-2-ethoxy-5-nitrobenzoate” consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact structure can be found in the PubChem database .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Hydrogen-Bonded Molecular Chains and Sheets Methyl 4-amino-2-ethoxy-5-nitrobenzoate and its derivatives have been analyzed for their unique molecular structures, particularly focusing on hydrogen bonding. The molecules exhibit polarized structures and are linked into chains or sheets through a series of hydrogen bonds, contributing to distinct crystal structures and potentially influencing chemical reactivity and physical properties. Such understanding is crucial for applications in material science and crystal engineering (Portilla et al., 2007).
Chemical Synthesis and Characterization
Synthesis and Characterization of Derivatives Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate have been synthesized through various reactions, including Fischer esterification and condensation reactions. These processes yield compounds with distinct physical and chemical properties, useful for various applications in organic chemistry and potentially in pharmaceuticals. The compounds are characterized using techniques like NMR, mass spectrometry, and IR spectroscopy to confirm their structures and purity (Kam et al., 2020).
Applications in Material Science
Molecular Electronic Structure The electronic structure of methyl 4-amino-2-ethoxy-5-nitrobenzoate derivatives is an area of interest due to its potential applications in material science. The polarized molecular-electronic structure of these compounds can be crucial for designing materials with specific electronic or optical properties. Understanding and manipulating these properties can lead to advancements in fields such as electronics, photonics, and nanotechnology (Portilla et al., 2007).
Antibacterial and Antifungal Activities
Antimicrobial Activities of Schiff Base Ligands Derivatives of methyl 4-amino-2-ethoxy-5-nitrobenzoate, specifically Schiff base ligands synthesized from related compounds, have shown moderate activity against certain bacteria and fungi. These findings suggest potential applications in developing new antimicrobial agents, although the activity is generally less compared to standard drugs (Vinusha et al., 2015).
properties
IUPAC Name |
methyl 4-amino-2-ethoxy-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYCVWWJZYSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-2-ethoxy-5-nitrobenzoate |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.